Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by functionalization at various positions.
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the methoxycarbonyl group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural complexity allows for the fine-tuning of its biological activity through structural modifications.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological effects based on recent research findings.
Synthesis of the Compound
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions using various precursors. For instance, the compound can be synthesized through a multicomponent reaction involving aldehydes, thiourea, and ethyl benzoylacetate. The resulting thiazolo[3,2-a]pyrimidines exhibit a range of substituents that influence their biological properties.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. Notably:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibits potent cytotoxic effects against M-HeLa (cervical adenocarcinoma) cells and shows lower toxicity towards normal liver cells (Chang liver) . This selectivity is crucial for developing safer anticancer agents.
- Comparison with Reference Drugs : The cytotoxicity of this compound was found to be approximately twice as effective as the reference drug Sorafenib against M-HeLa cells .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also shown promising antimicrobial properties. A study indicated that derivatives of this class possess moderate antibacterial activity compared to established antibiotics .
Compound | Target Pathogen | Activity |
---|---|---|
Compound 1 | Staphylococcus aureus | MIC = 4 μg/ml |
Compound 2 | Escherichia coli | Moderate activity |
Compound 3 | Pseudomonas aeruginosa | Low activity |
Other Pharmacological Activities
In addition to antitumor and antimicrobial properties, thiazolo[3,2-a]pyrimidines have been investigated for other biological activities:
- Antidiabetic Effects : Some derivatives have shown potential in improving insulin sensitivity and reducing blood glucose levels .
- Anti-inflammatory and Analgesic Effects : Thiazolo[3,2-a]pyrimidines have been reported to exhibit anti-inflammatory properties in various models, making them candidates for pain management therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is significantly influenced by their structural features. Modifications at specific positions on the thiazole or pyrimidine rings can enhance or diminish their biological efficacy. For instance:
- Methoxy Substituents : The presence of methoxy groups at certain positions has been linked to increased interaction with biological targets due to enhanced lipophilicity and hydrogen bonding capabilities .
Case Studies
Several case studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antitumor Efficacy : In vitro studies demonstrated that specific derivatives targeted cancer cell proliferation pathways effectively while sparing normal cells from cytotoxic effects .
- Antimicrobial Testing : A series of synthesized compounds were evaluated against common bacterial strains and showed varying degrees of effectiveness, suggesting potential for further development as antimicrobial agents .
Properties
CAS No. |
612079-93-3 |
---|---|
Molecular Formula |
C25H22N2O5S2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O5S2/c1-14-20(24(30)32-3)21(16-9-11-18(33-4)12-10-16)27-22(28)19(34-25(27)26-14)13-15-5-7-17(8-6-15)23(29)31-2/h5-13,21H,1-4H3/b19-13+ |
InChI Key |
PUJIJOWBYWBBQD-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Origin of Product |
United States |
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